5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate

Description

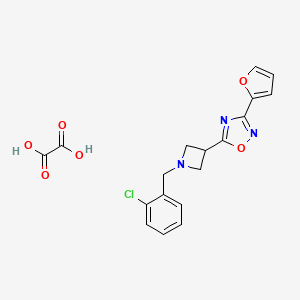

This compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered heterocyclic ring with two nitrogen and one oxygen atom. Its structure includes:

- Azetidine ring: Substituted at the 3-position with a 2-chlorobenzyl group.

- Oxadiazole ring: Functionalized at the 3-position with a furan-2-yl group.

- Oxalate counterion: Enhances solubility and stability.

Key properties (inferred from analogs):

Properties

IUPAC Name |

5-[1-[(2-chlorophenyl)methyl]azetidin-3-yl]-3-(furan-2-yl)-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2.C2H2O4/c17-13-5-2-1-4-11(13)8-20-9-12(10-20)16-18-15(19-22-16)14-6-3-7-21-14;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYFOODNSZHWSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(2-Chlorobenzyl)azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole oxalate is a novel oxadiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring system is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C18H16ClN3O

- Molecular Weight : 405.8 g/mol

- Key Functional Groups : Oxadiazole ring, furan moiety, azetidine structure.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit a wide range of biological activities:

-

Antimicrobial Activity :

- Oxadiazoles are noted for their antibacterial and antifungal properties. Studies have shown that derivatives can effectively target various bacterial strains including Staphylococcus aureus and Escherichia coli .

- The specific compound has demonstrated significant inhibition against several pathogens, making it a candidate for further development in antimicrobial therapies.

- Anticancer Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against S. aureus, E. coli | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Detailed Research Findings

- Antimicrobial Studies :

- Anticancer Mechanisms :

- Inflammatory Response Modulation :

Comparison with Similar Compounds

Substituent Variations on the Azetidine/Benzyl Moiety

Key Observations :

Variations in the Oxadiazole Substituents

Key Observations :

Key Observations :

- Azetidine vs.

- Salt Selection : Oxalate and hydrochloride salts are preferred for balancing solubility and stability.

Q & A

Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole core in this compound?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, iridium-catalyzed amination using crotyl acetate and substituted piperidinyl precursors in dimethyl ether (DME) with Cs₂CO₃ as a base achieves high yields (92–99%) . Key steps include:

Q. How is the stereochemical purity of the azetidine moiety validated?

Chiral purity is confirmed via Supercritical Fluid Chromatography (SFC) . For example, enantiomeric excess (ee) values >97% are reported for analogous compounds using chiral stationary phases .

Q. What spectroscopic methods are critical for structural confirmation?

- ¹H/¹³C NMR : Assignments for furan (δ 7.5–6.3 ppm), oxadiazole (C=O ~167 ppm), and azetidine protons (δ 3.5–4.0 ppm) .

- HRMS : Exact mass matching within 3 ppm error .

- FTIR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O (1250–1300 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELXL refines bond lengths and angles. For example, oxadiazole bond lengths typically range from 1.28–1.34 Å (C=N) and 1.45–1.50 Å (N–O). ORTEP-3 generates graphical representations to validate spatial arrangements .

Q. What experimental designs address contradictions in bioactivity across cell lines?

- Dose-response profiling : Use IC₅₀ values in diverse cancer cell lines (e.g., breast T47D vs. colorectal HCT116) to identify selectivity.

- Mechanistic studies : Flow cytometry for cell cycle arrest (e.g., G₁ phase arrest precedes apoptosis) .

- Target identification : Photoaffinity labeling (e.g., TIP47 protein binding in ) .

Q. How are structure-activity relationships (SAR) optimized for pharmacological efficacy?

- Substituent effects : Replace the 3-phenyl group with pyridyl or thiophenyl rings to enhance potency (e.g., 5-(3-chlorothiophen-2-yl) derivatives show in vivo activity in MX-1 tumor models) .

- Oxalate salt formation : Improves solubility and bioavailability compared to free bases .

Methodological Challenges and Solutions

Q. How to mitigate low yields in heterocyclic ring formation?

Q. What strategies validate molecular target engagement in vivo?

- Pharmacokinetic studies : Dose conversion tables based on Km coefficients (e.g., mouse-to-rat conversion: 20 mg/kg × 3/6 = 10 mg/kg) .

- Biomarker analysis : Caspase-3 activation assays confirm apoptosis induction .

Critical Analysis of Contradictory Data

- Bioactivity variability : Discrepancies in apoptosis induction across cell lines (e.g., T47D vs. MX-1) may arise from differential expression of molecular targets like TIP47 .

- Synthetic yields : While Cs₂CO₃ achieves >90% yields in DME , NaH in THF yields 78–85% due to competing side reactions .

Future Research Directions

- Co-crystallization studies : Resolve binding modes with TIP47 using SHELX-refined structures.

- In vivo pharmacokinetics : Apply dose-conversion tables to optimize therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.